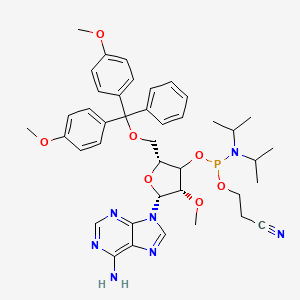

DMT-2'-O-Methyladenosine phosphoramidite

Description

Significance of RNA Modifications in Biological Systems

RNA molecules are subject to a wide array of post-transcriptional modifications, creating a layer of complexity often referred to as the "epitranscriptome." the-innovation.org These modifications are enzymatic additions of chemical groups to RNA nucleotides, influencing virtually every aspect of RNA metabolism. nih.gov They play crucial roles in shaping RNA structure, stability, and interactions with other molecules. nih.gov The dysregulation of these modifications has been linked to numerous human diseases, highlighting their importance in maintaining cellular homeostasis. the-innovation.orgnih.gov

Overview of 2'-O-Methylation as a Post-Transcriptional RNA Modification

2'-O-methylation is one of the most common and highly conserved modifications found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar moiety of a nucleotide. nih.govnumberanalytics.com The presence of the 2'-O-methyl group has profound effects on the properties of the RNA molecule. It enhances the thermal stability of RNA duplexes and provides significant protection against nuclease degradation. nih.govnih.govwikipedia.org This increased stability is a key reason for its prevalence in functionally important regions of stable non-coding RNAs. wikipedia-on-ipfs.org

Rationale for Chemical Synthesis of 2'-O-Methylated Oligonucleotides

The biological importance of 2'-O-methylation has driven the need for chemically synthesized oligonucleotides containing this modification. These synthetic oligonucleotides are invaluable tools for a range of applications. In research, they are used as probes to study RNA structure and function, and to investigate the intricate interactions between RNA and proteins. nih.gov Therapeutically, 2'-O-methylated oligonucleotides are a key component of antisense therapies, where their enhanced stability and binding affinity to target mRNA sequences are critical for silencing gene expression. nih.gov The ability to precisely place 2'-O-methylated residues within a synthetic oligonucleotide allows for the fine-tuning of its properties for specific applications. acs.org

Role of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis

The synthesis of oligonucleotides, particularly those with specific modifications, is predominantly achieved through phosphoramidite chemistry. This method, first introduced in the early 1980s, revolutionized nucleic acid synthesis due to its high efficiency and amenability to automation. twistbioscience.com The process involves the sequential addition of nucleoside phosphoramidites, which are activated nucleoside monomers, to a growing oligonucleotide chain attached to a solid support. eurofinsgenomics.comwikipedia.org The use of protecting groups on the nucleoside, such as the dimethoxytrityl (DMT) group on the 5'-hydroxyl, ensures that the coupling reactions occur specifically and efficiently. eurofinsgenomics.comsigmaaldrich.com This robust chemistry allows for the synthesis of long and chemically diverse oligonucleotides with high fidelity.

DMT-2'-O-Methyladenosine phosphoramidite is a specialized building block for this process. medchemexpress.com It is a derivative of adenosine (B11128) where the 2'-hydroxyl group is methylated, and the 5'-hydroxyl group is protected by a DMT group. sigmaaldrich.com The 3'-position is functionalized with a phosphoramidite moiety, making it ready for coupling to the growing oligonucleotide chain. sigmaaldrich.com The presence of the 2'-O-methyl group in this building block allows for the direct incorporation of this important modification at specific, predetermined positions within a synthetic RNA molecule. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C41H50N7O7P | medchemexpress.com |

| Molecular Weight | 783.85 g/mol | medchemexpress.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Storage Temperature | -25 to -10°C | sigmaaldrich.com |

| Key Functional Groups | 5'-O-DMT, 2'-O-Methyl, 3'-CE Phosphoramidite | sigmaaldrich.comtcichemicals.com |

Interactive Data Table: Overview of RNA Types with 2'-O-Methylation

| RNA Type | Prevalence of 2'-O-Methylation | Biological Role | Source |

| Ribosomal RNA (rRNA) | High, especially in conserved regions | Ribosome structure and function | nih.govnumberanalytics.com |

| Transfer RNA (tRNA) | Present, often in the anticodon loop | Codon recognition and translation accuracy | numberanalytics.comoup.com |

| Small Nuclear RNA (snRNA) | Present, important for function | Splicing and pre-mRNA processing | nih.govwikipedia.org |

| Messenger RNA (mRNA) | Found in the 5' cap and internal sites | Translation efficiency and stability | nih.govnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C41H50N7O7P |

|---|---|

Molecular Weight |

783.9 g/mol |

IUPAC Name |

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1 |

InChI Key |

XWBXKGYBWJAXGN-YTSODZAJSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Chemical Synthesis of Dmt 2 O Methyladenosine Phosphoramidite

Precursor Ribonucleoside Preparation

The journey to DMT-2'-O-Methyladenosine phosphoramidite (B1245037) commences with the careful preparation of a suitably protected adenosine (B11128) ribonucleoside. This foundational phase is crucial for ensuring that subsequent reactions occur at the desired positions on the ribose sugar and the nucleobase.

Protection Strategies for Adenosine Nucleoside

The exocyclic amino group (N6) of the adenine (B156593) base is nucleophilic and can interfere with the subsequent phosphitylation and coupling reactions. To mitigate this, an acyl protecting group, such as a benzoyl group, is introduced. This is typically achieved by treating adenosine with benzoyl chloride in a suitable solvent like pyridine. The resulting N6-benzoyladenine is more stable and less prone to side reactions during the subsequent steps of the synthesis.

| Reagent | Protecting Group | Purpose |

| Benzoyl Chloride | Benzoyl (Bz) | Protects the N6 amino group of adenine |

The primary 5'-hydroxyl group of the ribose sugar is the site for the initiation of oligonucleotide chain growth. To control this process in a stepwise manner, it is protected with a bulky and acid-labile dimethoxytrityl (DMT) group. The reaction involves treating the N6-protected adenosine with dimethoxytrityl chloride in the presence of a base, such as pyridine. The DMT group offers the advantage of being easily cleaved under mild acidic conditions, allowing for the sequential addition of phosphoramidite monomers during solid-phase oligonucleotide synthesis. The steric bulk of the DMT group also favors its reaction with the less hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups.

| Reagent | Protecting Group | Key Feature |

| Dimethoxytrityl chloride (DMT-Cl) | Dimethoxytrityl (DMT) | Acid-labile, allows for stepwise synthesis |

Introduction of the 2'-O-Methyl Group

The defining feature of the target molecule is the methyl group at the 2'-position of the ribose sugar. This modification enhances the nuclease resistance and binding affinity of the resulting RNA strand. The introduction of this methyl group must be performed regioselectively to favor the 2'-hydroxyl over the 3'-hydroxyl group.

A common method for the 2'-O-methylation of ribonucleosides involves the use of an alkylating agent, such as methyl iodide, in the presence of a strong base, like sodium hydride (NaH). The hydride base deprotonates the hydroxyl groups of the ribose, forming alkoxides that then react with methyl iodide in a nucleophilic substitution reaction.

A simple and effective method for the methylation of the 2'-O position of adenosine involves treating adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours. This reaction primarily yields monomethylated adenosine at either the 2'-O or 3'-O position.

| Alkylating Agent | Base | Reaction Type |

| Methyl Iodide (CH3I) | Sodium Hydride (NaH) | Nucleophilic Substitution |

A significant challenge in the synthesis of 2'-O-methylated ribonucleosides is achieving high regioselectivity for the 2'-position. The 2'- and 3'-hydroxyl groups of the ribose have similar reactivity, often leading to the formation of a mixture of 2'-O-methyl and 3'-O-methyl isomers.

Research has shown that the reaction of adenosine with methyl iodide in an anhydrous alkaline medium preferentially forms the 2'-O-methyladenosine isomer over the 3'-O-methyladenosine isomer in a ratio of approximately 8 to 1. The major products of this reaction are a combination of 2'-O- and 3'-O-monomethylated adenosine (totaling 64%), with side products including dimethylated adenosine derivatives.

| Isomer | Relative Yield | Separation Method |

| 2'-O-Methyladenosine | ~8 parts | Silica Gel Chromatography, Crystallization |

| 3'-O-Methyladenosine | ~1 part | Silica Gel Chromatography, Crystallization |

Intermediate Compound Derivatization

The synthesis of DMT-2'-O-Methyladenosine phosphoramidite begins with a suitably protected 2'-O-Methyladenosine nucleoside. The derivatization of this intermediate is a critical phase that involves the strategic application of protecting groups to ensure that subsequent reactions occur at the desired positions. This strategy of minimal protection involves a series of steps to introduce standard protective groups necessary for oligonucleotide synthesis. nih.gov

A key step is the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. huarenscience.com The DMT group is acid-labile, allowing for its selective removal during the automated synthesis cycle on a solid support. dupont.com This protection is typically achieved by reacting the 2'-O-Methyladenosine with DMT-chloride (DMT-Cl) in a pyridine solvent. nih.gov

Phosphitylation Reaction for Phosphoramidite Formation

The central step in the synthesis is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside intermediate. This reaction introduces the phosphoramidite moiety, which is the reactive group that enables the formation of the phosphite (B83602) triester linkage during oligonucleotide chain elongation.

Reagents and Catalysts

The phosphitylation reaction is typically carried out using a phosphitylating agent. A commonly employed reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govsigmaaldrich.comscientificlabs.co.uk This reagent is highly reactive and is used for the conversion of protected ribonucleosides into their corresponding phosphoramidites. sigmaaldrich.comscientificlabs.co.uk Another frequently used reagent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, which is noted for its ease of handling and safety. tcichemicals.comtcichemicals.com

The reaction requires an activator or catalyst to proceed efficiently. Historically, 1H-tetrazole was widely used, but due to its hazardous nature, safer alternatives have been developed. tcichemicals.comresearchgate.netacs.org These include nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI) and weakly acidic activators such as pyridinium trifluoroacetate (Py·TFA). researchgate.netgoogle.com The reaction is performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated when using a chlorophosphoramidite reagent. nih.govsemanticscholar.org

| Reagent/Catalyst | Function | Reference |

| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent | nih.govsigmaaldrich.com |

| 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite | Phosphitylating Agent | tcichemicals.comtcichemicals.com |

| 4,5-dicyanoimidazole (DCI) | Activator | google.com |

| Pyridinium trifluoroacetate (Py·TFA) | Activator | researchgate.net |

| N,N-diisopropylethylamine (DIPEA) | Base (HCl scavenger) | nih.govsemanticscholar.org |

Reaction Conditions and Optimization

The phosphitylation reaction is highly sensitive to moisture and is therefore conducted under stringent anhydrous conditions, typically under an argon or nitrogen atmosphere. nih.gov The choice of solvent is critical, with anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) being commonly used. nih.govsemanticscholar.org The reaction is generally carried out at room temperature. nih.gov

Optimization of the reaction conditions is an ongoing area of research, with a focus on improving yield, reducing reaction times, and enhancing safety and scalability. researchgate.netacs.org One significant area of optimization has been the development of efficient, non-aqueous work-up procedures to streamline the isolation of the moisture-sensitive phosphoramidite product, thereby avoiding cumbersome chromatographic purification. researchgate.netacs.org Furthermore, microwave-assisted phosphitylation has emerged as an efficient alternative to standard conditions, offering significantly reduced reaction times, often from hours to minutes, with good to excellent yields. nih.gov

Control of Phosphitylation Stereochemistry

The phosphorus atom in the phosphoramidite moiety is a chiral center, meaning the phosphitylation reaction produces a mixture of two diastereomers (Rp and Sp). chromatographytoday.comusp.org For the synthesis of standard oligonucleotides, this mixture is typically used without separation. However, for certain therapeutic applications, particularly with phosphorothioate (B77711) oligonucleotides, the stereochemistry at the phosphorus center can significantly impact the drug's efficacy and properties. nih.govnih.gov

Consequently, methods to control the stereoselectivity of the phosphitylation reaction are of great interest. One established method is the oxazaphospholidine approach, which utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction. nih.govacs.org More recently, the use of chiral phosphoric acid catalysts has been explored as a means to achieve catalyst-controlled stereoselectivity in nucleoside phosphitylations, offering a promising route to diastereodivergent synthesis. thieme-connect.comresearchgate.net

Purification and Isolation of this compound

Following the phosphitylation reaction, the crude product contains the desired phosphoramidite, unreacted starting materials, and various side products. A robust purification process is essential to obtain the high-purity phosphoramidite required for successful oligonucleotide synthesis, as impurities can lead to failures in the coupling steps and compromise the quality of the final oligonucleotide product. google.comthermofisher.com

Chromatographic Techniques (e.g., Reverse-Phase Chromatography)

Chromatography is the most common method for the purification of phosphoramidites. Flash chromatography, a form of normal-phase chromatography using a silica gel stationary phase, is frequently employed to isolate the product. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique used for both the purification and purity analysis of phosphoramidites. dupont.comusp.org In RP-HPLC, a non-polar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase. huarenscience.com The hydrophobic DMT group on the desired product strongly interacts with the stationary phase, allowing for effective separation from more polar impurities. dupont.com This principle is also the basis for "trityl-on" purification of the final oligonucleotide product. dupont.com The use of polymeric reverse-phase resins is also a common strategy in preparative chromatography for high-purity oligonucleotides. dupont.com While highly effective, chromatographic purification can be a bottleneck in large-scale production. Therefore, alternative purification methods, such as precipitation, have been developed to facilitate industrial-scale synthesis. researchgate.netacs.org

| Chromatographic Technique | Stationary Phase | Principle of Separation | Reference |

| Flash Chromatography | Silica Gel | Adsorption (Normal Phase) | nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | C18 or C8 Silica | Partitioning (Reverse Phase) | huarenscience.comdupont.com |

Purity Assessment Standards and Requirements for Oligonucleotide Synthesis

The quality of phosphoramidites, such as this compound, is a critical determinant of the success of oligonucleotide synthesis. thermofisher.com Given that the synthesis process involves sequential coupling reactions, any impurities in the phosphoramidite monomers can be incorporated into the growing oligonucleotide chain, leading to a lower yield of the desired full-length product and the accumulation of difficult-to-separate, sequence-variant impurities. thermofisher.com Therefore, stringent purity assessment standards are essential for ensuring the production of high-quality oligonucleotides for diagnostic and therapeutic applications. thermofisher.comthermofisher.com

Key quality control parameters and analytical methods for phosphoramidites are outlined below:

Purity by HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of phosphoramidites. usp.orglcms.cz The analysis typically reveals two main peaks representing the two diastereomers that arise from the chiral phosphorus (III) center. usp.org The purity is reported as the sum of the areas of these two peaks. usp.org A high purity level, often exceeding 98.5% or 99%, is a standard requirement. atdbio.com

Phosphorus-31 NMR Spectroscopy: ³¹P NMR is an orthogonal method used to confirm the identity and purity of the phosphoramidite. It specifically detects the phosphorus-containing compounds. usp.org The spectrum shows two distinct signals for the diastereomers of the desired P(III) species. This technique is highly effective for quantifying P(V) impurities (e.g., the oxidized phosphate (B84403) form) and other phosphorus-containing side products, which should typically be below 1%. usp.org

Identity Confirmation: Mass spectrometry is employed to confirm the molecular weight of the compound, ensuring the correct product has been synthesized. lcms.cz

Water Content: The presence of moisture is highly detrimental to oligonucleotide synthesis as water can react with the activated phosphoramidite, leading to a reduction in coupling efficiency. trilinkbiotech.comglenresearch.com Therefore, the water content of the phosphoramidite and the solvents used must be strictly controlled, often to levels below 10-15 ppm for acetonitrile (B52724). glenresearch.com

Residual Solvents: The amount of residual solvents from the synthesis and purification process is also monitored as they can interfere with the synthesis reactions. usp.org

The repetitive nature of oligonucleotide synthesis amplifies the impact of even minor impurities. For instance, if a phosphoramidite with a 0.2% critical impurity is used eight times in the synthesis of a 20-mer oligonucleotide, the final product could contain up to 1.6% of an impurity-containing oligo. thermofisher.com Critical impurities are those that get incorporated into the oligonucleotide and are difficult to separate from the final product. thermofisher.comthermofisher.com

Table 1: Purity Assessment Methods and Typical Specifications

| Parameter | Method | Typical Specification | Rationale |

| Purity | RP-HPLC | ≥ 98.5% | Ensures minimal incorporation of incorrect units during synthesis. atdbio.com |

| P(III) Content | ³¹P NMR | ≥ 98% | Confirms the presence of the active phosphoramidite form and quantifies inactive oxidized P(V) species. usp.org |

| Identity | Mass Spectrometry | Conforms to expected molecular weight | Verifies the correct chemical structure. lcms.cz |

| Water Content | Karl Fischer Titration | < 0.02% | Prevents scavenging of the activated monomer and loss of coupling efficiency. usp.orgglenresearch.com |

| Particulates | Visual Inspection | Free from visible particulates | Prevents clogging of synthesizer lines and valves. |

Challenges and Advancements in Monomer Synthesis

Difficulties in Purine (B94841) Monomer Synthesis

The synthesis of purine phosphoramidites, including adenosine derivatives like this compound, presents several challenges compared to their pyrimidine (B1678525) counterparts. These difficulties stem from the chemical nature of the purine ring system.

One significant issue is the potential for side reactions at various positions on the purine base. For instance, the N7 nitrogen of adenosine and guanosine can be protonated by the acidic deblocking reagents (like trichloroacetic acid) used during oligonucleotide synthesis, which can lead to depurination and the formation of abasic sites in the growing chain. glenresearch.com

Furthermore, the exocyclic amino group (N6 in adenosine) requires robust protection to prevent unwanted reactions during the coupling steps. wikipedia.org While protecting groups are essential, their installation and subsequent removal add steps to the synthesis and can sometimes lead to side products if not performed under optimal conditions. For example, it has been reported that phosphoramidites activated with 1H-tetrazole can react to a small extent at the O6 position of guanosine, leading to depurination upon oxidation. wikipedia.org

The synthesis of modified purine nucleosides often involves complex and multi-step reaction pathways, which can be challenging to scale up while maintaining high yields and purity. huarenscience.com Purification of the final phosphoramidite product from starting materials and side products can also be difficult, often requiring chromatographic techniques that may not be cost-effective on an industrial scale. huarenscience.com The inherent instability of phosphoramidites, which are sensitive to both moisture and oxidation, further complicates their synthesis, storage, and handling. twistbioscience.comresearchgate.net

Improved Synthetic Routes and Yield Optimization

Yield optimization in oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. trilinkbiotech.com A seemingly small drop in average coupling efficiency from 99% to 98% can have a dramatic impact on the theoretical yield of the final product. For a 30-mer oligonucleotide, this one-percent drop reduces the maximum yield from 75% to just 55%. trilinkbiotech.com

Table 2: Impact of Coupling Efficiency on Theoretical Oligonucleotide Yield

| Oligonucleotide Length (mer) | Average Coupling Efficiency | Theoretical Maximum Yield |

| 30 | 99% | 75% |

| 30 | 98% | 55% |

| 70 | 99% | 50% |

| 70 | 98% | 25% |

Data derived from the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings) trilinkbiotech.com

Strategies to improve yields often focus on optimizing the protection of the various functional groups on the nucleoside. The use of different protecting groups for the nucleobase can facilitate faster and cleaner deprotection at the end of the synthesis, leading to higher yields of the final RNA product. umich.edu For example, the development of "ultramild" protecting groups allows for deprotection under gentler conditions, which is particularly important for sensitive modified oligonucleotides. atdbio.com

Phase-Transfer Catalysis in Nucleobase Modification

Phase-transfer catalysis (PTC) has emerged as a powerful and efficient technique for the modification of nucleobases within fully protected nucleoside phosphoramidites. This approach offers a straightforward, one-step procedure for introducing modifications to the N-nucleophilic groups of the bases, starting from commercially available phosphoramidites. nih.govacs.org

The method typically involves the deprotonation of amide groups on the nucleobase using a strong base (like aqueous sodium hydroxide) in a two-phase system (e.g., NaOHaq/CH₂Cl₂). A phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), facilitates the transfer of the hydroxide (B78521) ion into the organic phase, enabling the deprotonation of the nucleoside. The resulting anion then reacts with an electrophile, such as an alkyl halide, to introduce the desired modification. nih.govacs.orgresearchgate.net

This technique has been successfully applied to modify the exocyclic amino group of adenosine phosphoramidites. For instance, researchers have demonstrated the efficient and selective methylation of a fully protected 2′-O-methyladenosine phosphoramidite at the N6 position under phase-transfer conditions. acs.org The use of different N6-protecting groups on the adenosine can influence the reaction's outcome; N6-acetyl- and N6-phenoxyacetyl-protected compounds were found to be alkylated exclusively at the N6 position, whereas N6-benzoyl protection led to a mixture of N6 and N1 alkylation products. nih.govacs.org

This PTC-based methodology provides rapid access to a variety of nucleobase-modified phosphoramidites, achieving yields in the range of 40-89% for various modifications across all canonical bases. acs.org This advancement is significant as it simplifies the synthesis of building blocks for modified oligonucleotides, which are crucial tools for studying biological processes like post-transcriptional regulation. nih.govresearchgate.net

Characterization of Dmt 2 O Methyladenosine Phosphoramidite and Its Oligonucleotide Derivatives

Spectroscopic Analysis of Phosphoramidite (B1245037) Monomers

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of the phosphoramidite monomer. Methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic arrangement and chromophoric groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of phosphoramidites. Both ¹H-NMR and ³¹P-NMR are used to confirm the identity and assess the purity of DMT-2'-O-Methyladenosine phosphoramidite.

¹H-NMR Spectroscopy provides detailed information on the structure of the molecule. magritek.com The spectra can be complex due to the numerous protons in the dimethoxytrityl (DMT), ribose, adenine (B156593) base, and phosphoramidite moieties. magritek.com However, specific regions are highly diagnostic. For instance, the signal from the anomeric proton of the sugar moiety, typically found between 5.0 and 6.4 ppm, exhibits a splitting pattern and chemical shift that is unique to the specific phosphoramidite. magritek.com Signals corresponding to the DMT group, the 2'-O-methyl group, and the protecting groups on the adenine base are also verified for their expected chemical shifts and integrations. magritek.comoup.com

³¹P-NMR Spectroscopy is particularly well-suited for analyzing phosphoramidites due to the 100% natural abundance of the phosphorus-31 isotope and the wide range of chemical shifts. magritek.com The phosphorus (III) center in the phosphoramidite moiety is chiral, leading to the presence of two diastereomers. magritek.comwikipedia.org In a proton-decoupled ³¹P-NMR spectrum, these diastereomers typically appear as two distinct singlets in the region of 140 to 155 ppm. magritek.com For 2'-O-methylated phosphoramidites, these peaks are often observed around 149 ppm. wikipedia.orgrsc.org

This technique is also highly effective for quantifying purity, specifically by detecting phosphorus-containing impurities. usp.org Oxidized P(V) species, such as H-phosphonates or phosphate (B84403) triesters, appear at different chemical shifts (e.g., H-phosphonates at 8-10 ppm and phosphites at 138-140 ppm), allowing for their detection and quantification. wikipedia.orgusp.org High-purity phosphoramidite should show minimal signals for these P(V) impurities. usp.orgsigmaaldrich.com

Table 1: Representative NMR Data for this compound This table presents typical chemical shift ranges based on published data for similar phosphoramidite structures. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Feature | Typical Chemical Shift (ppm) | Notes |

| ³¹P | P(III) Diastereomers | 147 - 150 wikipedia.orgrsc.orgrsc.org | Two distinct singlets are typically observed. |

| P(V) Impurities | < 15 wikipedia.org | Signals for oxidized species like H-phosphonate. | |

| ¹H | Anomeric Proton (H-1') | 5.0 - 6.4 magritek.com | Diagnostic region for compound identification. |

| DMT Protons | 6.8 - 7.4 rsc.org | Aromatic protons from the dimethoxytrityl group. | |

| DMT Methoxy (B1213986) Protons | ~3.7 rsc.org | Two singlets from the methoxy groups on the DMT. | |

| 2'-O-Methyl Protons | ~3.3 - 3.6 rsc.org | A singlet corresponding to the 2'-O-methyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method used to confirm the presence of chromophoric groups within the phosphoramidite structure. thermofisher.com The this compound molecule contains two primary chromophores: the dimethoxytrityl (DMT) group and the N-benzoyl-adenine base. The DMT group has a characteristic absorbance maximum, while the protected nucleobase absorbs at a longer wavelength. This technique is often used in conjunction with HPLC (as a UV detector) to quantify purity and identify impurities that contain these chromophores. thermofisher.com For identity confirmation, the UV spectrum of the sample is compared to that of a reference standard, and it must conform to the expected absorbance profile. sigmaaldrich.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound by providing an accurate measurement of its molecular weight. nih.gov Given the compound's chemical formula, C₄₈H₅₄N₇O₈P, the expected monoisotopic mass is 887.96 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, are employed to confirm the elemental composition with high accuracy. thermofisher.comthermofisher.com Because phosphoramidites can be acid-labile, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. rsc.orgnih.gov During analysis, the molecule is typically observed as a protonated species ([M+H]⁺) or as an adduct with sodium ([M+Na]⁺). nih.govlcms.cz

Furthermore, LC-MS is a powerful combination for impurity profiling. thermofisher.comlcms.cz This method allows for the separation of the main compound from trace-level impurities, with subsequent mass analysis providing the molecular weights of these impurities. thermofisher.com This information is critical for identifying process-related impurities or degradation products, ensuring the high quality required for oligonucleotide synthesis. thermofisher.comthermofisher.com

Table 2: Molecular Identification of this compound

| Parameter | Value | Reference |

| Chemical Formula | C₄₈H₅₄N₇O₈P | sigmaaldrich.com |

| Molecular Weight | 887.96 g/mol | sigmaaldrich.com |

| Expected [M+H]⁺ (Monoisotopic) | 888.3817 m/z | Calculated |

| Expected [M+Na]⁺ (Monoisotopic) | 910.3636 m/z | Calculated |

Chromatographic Purity Determination

Chromatographic methods are the gold standard for assessing the purity of phosphoramidite monomers and their resulting oligonucleotide products. These techniques separate the target molecule from closely related impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for determining the purity of this compound. usp.org In a typical RP-HPLC analysis, the phosphoramidite is separated on a C18 column using a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.orgymc.eu

A characteristic feature of phosphoramidite analysis by HPLC is the separation of the two diastereomers, which appear as a pair of closely eluting peaks. usp.orgchromatographytoday.com Purity is generally reported as the sum of the areas of these two diastereomer peaks relative to the total peak area in the chromatogram. usp.org Modern ultra-high-performance liquid chromatography (UHPLC) systems offer enhanced resolution and sensitivity, enabling the detection and quantification of impurities at levels of 0.1% or lower. thermofisher.comthermofisher.com

Table 3: Typical RP-HPLC Conditions for Phosphoramidite Analysis

| Parameter | Condition | Reference |

| Column | C18, e.g., 250 x 4.6 mm, 5 µm | usp.org |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water | usp.org |

| Mobile Phase B | Acetonitrile | usp.org |

| Detection | UV (e.g., 254 or 260 nm) | nih.gov |

| Sample Preparation | ~1.0 mg/mL in Acetonitrile | usp.org |

Capillary Gel Electrophoresis

While HPLC is used for the phosphoramidite monomer, Capillary Gel Electrophoresis (CGE) is a high-resolution technique employed for the quality control of the final oligonucleotide derivatives synthesized using this compound. windows.netnih.gov CGE offers the resolving power of traditional polyacrylamide gel electrophoresis (PAGE) but in an automated, high-throughput capillary format that provides accurate quantitative data. windows.net

In CGE, oligonucleotides are separated based on their size (i.e., length) as they migrate through a sieving matrix under the influence of a high voltage electrical field. windows.net This allows for the excellent separation of the full-length oligonucleotide product from shorter failure sequences (e.g., n-1, n-2mer), which are common impurities in solid-phase synthesis. springernature.com The technique can often achieve single-base resolution, making it a powerful tool for assessing the purity and integrity of modified RNA strands. nih.govspringernature.com

Integration of Dmt 2 O Methyladenosine Phosphoramidite into Oligonucleotide Synthesis

Automated Solid-Phase Oligonucleotide Synthesis Methodology

Automated solid-phase synthesis enables the precise, sequential addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled-pore glass (CPG). wikipedia.orgnih.gov The process for incorporating DMT-2'-O-Methyladenosine phosphoramidite (B1245037) involves a cycle of four main steps: deblocking, coupling, capping, and oxidation. wikipedia.orgresearchgate.net

The coupling step involves the reaction of the phosphoramidite monomer with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. This reaction is catalyzed by a weak acid activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.net The 2'-O-methyl modification generally leads to high coupling efficiencies, often exceeding those of standard 2'-hydroxyl RNA phosphoramidites due to reduced steric hindrance. genelink.com

The reaction kinetics are influenced by the choice of activator and the concentration of the phosphoramidite. Coupling times for 2'-O-methyl phosphoramidites are typically in the range of 2.5 to 15 minutes. researchgate.netgoogle.com For example, a 2.5-minute coupling step has been used for 2'-O-methylated nucleotides in siRNA synthesis, while longer times of up to 15 minutes may be employed for larger-scale syntheses to ensure high yields. researchgate.netgoogle.com The efficiency of this step is critical, as it directly impacts the yield of the full-length oligonucleotide product.

Table 1: Representative Coupling Conditions for 2'-O-Methyladenosine Phosphoramidite

| Parameter | Condition | Source(s) |

| Activator | 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI) | researchgate.net |

| Typical Coupling Time | 2.5 - 15 minutes | researchgate.netgoogle.comglenresearch.com |

| Efficiency | High, often >98% | genelink.com |

| Solvent | Anhydrous Acetonitrile (B52724) | umich.edu |

Following the coupling reaction, the newly formed internucleotide linkage exists in an unstable phosphite (B83602) triester form. The oxidation step converts this to a stable pentavalent phosphotriester. wikipedia.orgresearchgate.net This is most commonly achieved using a solution of iodine in a tetrahydrofuran/water/pyridine mixture. youtube.com For certain sensitive modifications, non-aqueous oxidizers can be utilized to prevent side reactions. glenresearch.com

The capping step is performed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. wikipedia.org This is crucial for preventing the formation of undesired deletion-mutant sequences (n-1, n-2, etc.). Capping is typically accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. youtube.com This renders the unreacted chains inert in subsequent synthesis cycles. researchgate.net

Deprotection and Cleavage Procedures

Once the oligonucleotide chain assembly is complete, a series of deprotection steps are required to remove the various protecting groups used during synthesis, followed by cleavage of the final product from the solid support. google.comglenresearch.com For 2'-O-methylated oligonucleotides, this process is generally less complex than for standard RNA, as there is no 2'-hydroxyl protecting group to remove. glenresearch.com

The removal of the protecting groups from the nucleobase, phosphate (B84403) backbone, and 5'-terminus is a multi-stage process.

Base and Phosphate Deprotection: The benzoyl (Bz) group protecting the exocyclic amine of adenosine (B11128) and the 2-cyanoethyl groups on the phosphate backbone are typically removed simultaneously. glenresearch.combiosynth.com This is achieved by incubation in a basic solution, such as aqueous methylamine (B109427) (AMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol, often at an elevated temperature (e.g., 65°C) for a period ranging from minutes to several hours. google.comoup.comvapourtec.com The use of phenoxyacetyl (Pac) or acetyl (Ac) protecting groups allows for even faster deprotection times. oup.com

DMT Group Removal: The acid-labile 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the terminal nucleotide. wikipedia.org It is removed after each coupling cycle with a solution of an acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. wikipedia.org In "DMT-on" purification protocols, the final DMT group is left on, as its hydrophobicity greatly aids in the separation of the full-length product from truncated failure sequences during reverse-phase HPLC purification. labcluster.com The DMT group is then removed post-purification using an aqueous acid treatment. wikipedia.org

Table 2: Common Deprotection Reagents and Conditions

| Protecting Group | Reagent(s) | Typical Conditions | Source(s) |

| Benzoyl (Base) | Aqueous Methylamine (AMA); NH₄OH/Ethanol | 10-15 min at 65°C (AMA); 4 hours at 65°C (NH₄OH/EtOH) | google.comoup.com |

| Cyanoethyl (Phosphate) | Aqueous Methylamine (AMA); 1,8-Diazabicycloundec-7-ene (DBU) | Concurrently with base deprotection; 15 min at RT (DBU) | glenresearch.comnih.gov |

| DMT (5'-Hydroxyl) | Trichloroacetic Acid (TCA); Dichloroacetic Acid (DCA) | 2-3% solution in an inert solvent (e.g., Dichloromethane) | wikipedia.org |

The cleavage of the synthesized oligonucleotide from the solid support is generally performed concurrently with the base and phosphate deprotection steps. researchgate.net The same basic reagents, such as aqueous methylamine or ammonium hydroxide, that remove the protecting groups also hydrolyze the ester linkage connecting the 3'-end of the oligonucleotide to the support. google.comvapourtec.com The duration and temperature of this step are optimized to ensure complete cleavage without causing degradation of the oligonucleotide product. vapourtec.com The use of specific linkers, such as photolabile linkers, can allow for cleavage under alternative, milder conditions if required for sensitive applications. acs.org

Post-Synthetic Purification of 2'-O-Methylated Oligonucleotides

After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product as well as truncated sequences and other small molecule impurities from the synthesis and deprotection steps. For many applications, particularly therapeutic and diagnostic uses, high purity is essential, necessitating a final purification step. idtdna.com The most common methods for purifying 2'-O-methylated oligonucleotides are high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE). horizondiscovery.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for oligonucleotide purification. idtdna.com

Reverse-Phase (RP-HPLC): This method separates molecules based on hydrophobicity. It is particularly effective for "DMT-on" purification, where the lipophilic DMT group on the full-length product causes it to be retained more strongly on the column than the "DMT-off" failure sequences. labcluster.com

Anion-Exchange (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphodiester backbone. Since the charge is proportional to the length of the oligonucleotide, AEX-HPLC provides excellent resolution for separating the full-length product from shorter, truncated sequences. labcluster.comyoutube.com

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates oligonucleotides based on their size and charge, offering very high resolution. labcluster.com It is capable of separating oligonucleotides that differ by only a single nucleotide in length, resulting in purity levels that can exceed 95%. labcluster.comnih.gov

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis. idtdna.com For many demanding applications, HPLC is the preferred method due to its speed and automation. nih.gov

Table 3: Comparison of Post-Synthetic Purification Methods

| Method | Principle of Separation | Primary Application/Advantage | Typical Purity | Source(s) |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | "DMT-on" purification; separation from failure sequences | >90% | labcluster.com |

| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate backbone length) | High-resolution separation of full-length from truncated sequences | >95% | labcluster.comyoutube.com |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Highest resolution for demanding applications; single-base separation | 95-99% | labcluster.com |

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique that separates oligonucleotides based on their size. nih.gov The use of a denaturing agent, typically 7-8 M urea, disrupts hydrogen bonds, ensuring that the oligonucleotides are separated in their linear form, which prevents migration issues due to secondary structures. thermofisher.comprotocols.io This method is particularly effective for resolving single-stranded nucleic acids and can differentiate between oligonucleotides that differ in length by just a single nucleotide. nih.gov

For the analysis and purification of oligonucleotides containing 2'-O-Methyladenosine, a high-percentage polyacrylamide gel is typically used to achieve maximum resolution. umich.edu The concentration of acrylamide (B121943) in the gel is chosen based on the size of the oligonucleotide to be purified. thermofisher.com Following electrophoresis, the oligonucleotide bands are visualized, commonly by UV shadowing or staining with dyes like methylene (B1212753) blue, and the band corresponding to the full-length product is excised from the gel. qiagen.com The oligonucleotide is then eluted from the gel slice, desalted, and quantified. While PAGE provides high purity, the recovery yields can be lower compared to other methods due to the multi-step extraction process. idtdna.com It is also important to note that while PAGE is excellent for size-based separation, it may not resolve oligonucleotides of the same length that have different modifications, such as the presence or absence of the 2'-O-methyl group on a specific residue.

Below is a table summarizing typical conditions for denaturing PAGE of modified oligonucleotides:

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Gel Concentration | 12-20% Acrylamide/Bis-acrylamide (19:1) | Higher percentages provide better resolution for shorter oligonucleotides (e.g., 15-60 bases). nih.gov |

| Denaturant | 7 M Urea | Disrupts secondary structures to ensure separation by size. rsc.org |

| Buffer System | 1x TBE (Tris-borate-EDTA) | Maintains a stable pH during electrophoresis. rsc.org |

| Sample Preparation | Dissolve in Formamide Loading Buffer (9:1 Formamide:1x TBE) and heat at 95°C for 2-10 min | Denatures the oligonucleotide before loading onto the gel. umich.eduneb.com |

| Running Conditions | Constant power (e.g., 20-40 W for a 16x18 cm gel) or constant voltage (e.g., 200 V for a minigel) | Maintains a gel temperature of approximately 50°C to aid denaturation. qiagen.comumich.edu |

| Visualization | UV shadowing or staining (e.g., 0.02% Methylene Blue) | Allows for the identification of the full-length product band for excision. qiagen.com |

| Elution | Crush and soak gel slice in elution buffer (e.g., 0.5 M Ammonium Acetate (B1210297), 1 mM EDTA) | Recovers the purified oligonucleotide from the gel matrix. |

Influence of 2 O Methyladenosine Modification on Nucleic Acid Structure and Biophysical Properties

The incorporation of 2'-O-methyladenosine into oligonucleotides significantly alters their biophysical characteristics, particularly their ability to form stable duplexes with complementary strands.

Duplex Stability and Hybridization Affinity

The 2'-O-methyl group enhances the stability of nucleic acid duplexes. This increased stability is a critical feature for various applications, including antisense therapeutics and diagnostics, where tight binding to a target RNA is desired. oup.com

The introduction of a 2'-O-methyl modification into an RNA strand makes the formation of a duplex more thermodynamically favorable. Each 2'-O-methylation (Nm) modification stabilizes an RNA duplex by approximately 0.2 kcal/mol. wikipedia.orgnih.gov This stabilization is primarily an entropic effect, resulting from the pre-organization of the single-stranded oligonucleotide into a conformation that is more amenable to duplex formation. nih.govoup.com By biasing the sugar pucker towards the C3'-endo conformation, which is the predominant conformation in A-form helices like RNA/RNA duplexes, the entropic penalty of ordering the single strand upon hybridization is reduced. nih.govoup.com

The table below presents thermodynamic data for the formation of duplexes containing modified nucleosides. While direct data for 2'-O-Methyladenosine was not available in a comprehensive table, the general trend for 2'-O-alkyl modifications shows that increased duplex stability is often driven by a more favorable (less unfavorable) entropy change (ΔS°).

| Modification | Duplex Type | ΔG°37 (kcal/mol) per modification | Primary Thermodynamic Contribution |

|---|---|---|---|

| 2'-O-Methyl | RNA/RNA | ~ -0.2 | Reduced entropic penalty nih.govnih.govoup.com |

| 2'-O-Propyl | DNA/RNA | Data not available | Entropic effect nih.gov |

| 2'-O-Methoxyethyl | DNA/RNA | Data not available | Entropic effect nih.gov |

This table compiles findings on the thermodynamic contributions of 2'-O-alkyl modifications to duplex stability.

A direct consequence of the increased thermodynamic stability is an elevation in the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.comyoutube.com The presence of 2'-O-methyl nucleosides in RNA or DNA strands enhances the thermostability of their duplexes with complementary RNA. trilinkbiotech.comgenelink.com

The general order of duplex stability is: DNA:DNA < DNA:RNA < RNA:RNA < RNA:2'OMe RNA. trilinkbiotech.com The introduction of 2'-O-methyl modifications into an RNA strand significantly increases the Tm of its duplex with a complementary RNA strand. Similarly, incorporating 2'-O-methylated nucleotides into a DNA strand enhances the stability of the resulting DNA/RNA hybrid duplex. genelink.combiorxiv.org For instance, studies on 2'-O-methoxyethyl (MOE), a related 2'-alkoxy modification, showed an increase in Tm of +4.1°C per modification in DNA/RNA hybrids. nih.gov While specific values for 2'-O-methyl vary depending on the sequence context, the stabilizing effect is a consistent and well-documented phenomenon. nih.govoup.com

| Duplex Type | Modification | Effect on Tm |

|---|---|---|

| RNA/RNA | 2'-O-Methyl | Significant Increase trilinkbiotech.com |

| DNA/RNA | 2'-O-Methyl | Increase genelink.combiorxiv.org |

| DNA/RNA | 2'-O-Methoxyethyl | +4.1°C per modification nih.gov |

This table summarizes the impact of 2'-O-alkyl modifications on the melting temperature (Tm) of nucleic acid duplexes.

Conformational Preferences of Ribose Sugar

The 2'-O-methyl group exerts a strong influence on the conformational geometry of the ribose sugar ring, a phenomenon known as sugar pucker.

The furanose ring of a nucleotide is not planar and can adopt several conformations, with the C2'-endo and C3'-endo puckers being the most common in nucleic acids. glenresearch.comrutgers.edu The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo conformation is prevalent in A-form RNA helices. glenresearch.comrutgers.edu The introduction of a 2'-O-methyl group creates a steric bias that strongly favors the C3'-endo conformation. nih.govnih.govoup.complos.org This pre-organizes the nucleotide into the geometry required for an A-form helix, which is the structure adopted by RNA/RNA and DNA/RNA duplexes. trilinkbiotech.comresearchgate.net

In unmodified ribonucleosides, the ribose exists in a dynamic equilibrium between the C3'-endo and C2'-endo states. nih.gov The 2'-O-methylation shifts this equilibrium significantly towards the C3'-endo pucker. nih.govoup.comresearchgate.net In pyrimidine (B1678525) nucleosides, this bias in the sugar pucker equilibrium in favor of C3'-endo is estimated to be between 0.1 and 0.6 kcal/mol. nih.gov This conformational locking into the C3'-endo state is a key reason for the increased thermodynamic stability of duplexes containing 2'-O-methylated nucleotides. oup.com

Nuclease Resistance Mechanisms

A major advantage of using 2'-O-methylated oligonucleotides in biological systems is their enhanced resistance to degradation by nucleases. genelink.comgenelink.com Nucleases are enzymes that cleave the phosphodiester backbone of nucleic acids, and many are specific for either DNA or RNA. oup.com The 2'-hydroxyl group of RNA is often a key recognition element for ribonucleases and is directly involved in the chemical mechanism of RNA cleavage.

The mechanism of nuclease resistance conferred by the 2'-O-methyl group is primarily based on steric hindrance. oup.comsynoligo.com By replacing the reactive 2'-hydroxyl group with a bulkier, unreactive methyl ether, the oligonucleotide becomes a poor substrate for many nucleases. wikipedia.orgoup.com Oligonucleotides composed entirely of 2'-O-methylated RNA are completely resistant to degradation by many RNA- and DNA-specific nucleases. oup.com While some nucleases with broader specificity can still cleave these modified oligonucleotides, the rate of degradation is significantly reduced. oup.com This increased stability and longer half-life are crucial for therapeutic applications such as antisense oligonucleotides and siRNAs. oup.comsynoligo.com

Resistance to Various RNase and DNase Activities

A primary advantage of incorporating 2'-O-methyladenosine into oligonucleotides is the significant increase in their resistance to degradation by a wide range of nucleases. creative-biolabs.com The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nuclease enzymes, which would otherwise cleave the phosphodiester backbone. synoligo.com This modification provides protection against single-stranded endonucleases. idtdna.com However, it is less effective against exonucleases, making it beneficial to also modify the ends of the oligonucleotides to prevent degradation from the termini. idtdna.com DNA oligonucleotides containing 2'-O-methyl modifications are reported to be approximately 5 to 10 times less susceptible to DNases compared to their unmodified counterparts. idtdna.com

The enhanced stability is a key feature for in vivo applications of antisense oligonucleotides and siRNAs, where rapid degradation by endogenous nucleases is a major hurdle. idtdna.com The 2'-O-methyl modification is a naturally occurring post-transcriptional modification found in stable RNA species like tRNA and snRNA, highlighting its evolutionary role in protecting RNA from hydrolysis. idtdna.comwikipedia.org

Strategies for Enhanced Nuclease Resistance (e.g., Phosphorothioate (B77711) Linkages)

To further bolster the nuclease resistance of oligonucleotides containing 2'-O-methyladenosine, the modification is frequently combined with phosphorothioate (PS) linkages. creative-biolabs.com In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. idtdna.com This substitution renders the internucleotide bond more resistant to nuclease activity. idtdna.comgenelink.com The combination of 2'-O-methyl modifications and phosphorothioate linkages provides a synergistic effect, offering robust protection against both endonucleases and exonucleases. creative-biolabs.com

While highly effective, the introduction of phosphorothioate linkages creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). sigmaaldrich.com This can sometimes lead to non-specific protein binding and potential toxicity at high concentrations. idtdna.com An alternative, achiral modification is the phosphorodithioate (B1214789) (PS2) linkage, where both non-bridging oxygen atoms are replaced by sulfur. genelink.com PS2 linkages offer even greater nuclease resistance than phosphorothioates and avoid the issue of stereoisomers. genelink.com

| Modification Strategy | Effect on Nuclease Resistance | Key Features |

| 2'-O-Methyl Modification | Increased resistance to endonucleases. idtdna.com | Steric hindrance at the 2' position. synoligo.com |

| Phosphorothioate (PS) Linkages | Increased resistance to exonucleases and endonucleases. idtdna.com | Creates a chiral center at the phosphorus atom. sigmaaldrich.com |

| 2'-O-Methyl + Phosphorothioate | Synergistically enhanced resistance to a broad range of nucleases. creative-biolabs.com | A common strategy in therapeutic oligonucleotide design. nih.gov |

| Phosphorodithioate (PS2) Linkages | Superior nuclease resistance compared to PS linkages. genelink.com | Achiral, avoiding diastereomer formation. genelink.com |

Effects on Secondary and Tertiary RNA Structure

This structural stabilization can have significant biological consequences. For instance, in the context of N6-methyladenosine (m6A), a different type of adenosine (B11128) modification, changes in methylation status can alter RNA secondary structures, such as destabilizing hairpins, to expose or conceal protein binding sites. oup.com While the direct effect of 2'-O-methylation on such "RNA switches" is an area of ongoing research, its influence on local RNA conformation is a critical factor in its mechanism of action in various applications. The stabilization of RNA structure by 2'-O-methylation is enthalpically favorable, with each modification contributing approximately 0.2 kcal/mol to the stability. wikipedia.org

Influence on Hydrogen Bonding and Electronic Properties

The 2'-O-methyl group alters the hydrogen bonding capabilities of the ribose sugar. The 2'-hydroxyl group of an unmodified ribose can act as both a hydrogen bond donor and acceptor. pressbooks.pub By replacing the hydroxyl hydrogen with a methyl group, the 2'-O-methyl modification eliminates the ability of this position to act as a hydrogen bond donor. pressbooks.pub The oxygen atom, however, can still participate as a hydrogen bond acceptor. This alteration in hydrogen bonding potential influences the interactions of the oligonucleotide with water molecules and proteins.

| Property | Unmodified Adenosine Ribose | 2'-O-Methyladenosine Ribose |

| 2'-Hydroxyl Group | Present | Absent (replaced by 2'-O-methyl group) |

| Hydrogen Bond Donor | Yes (from 2'-OH) pressbooks.pub | No pressbooks.pub |

| Hydrogen Bond Acceptor | Yes (at 2'-O) pressbooks.pub | Yes (at 2'-O) |

| Sugar Pucker Preference | C2'-endo or C3'-endo | Favors C3'-endo researchgate.net |

Applications of 2 O Methyladenosine Modified Oligonucleotides in Academic Research

Probes for RNA Structure and Function Elucidation

The unique properties of 2'-O-methyladenosine-modified oligonucleotides make them powerful probes for investigating the intricate world of RNA biology.

The 2'-O-methyl modification biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govnih.gov This pre-organization of the sugar moiety can stabilize RNA duplexes. nih.gov This property has been harnessed to study the conformational dynamics of RNA, including transient, low-populated "excited states" that are often critical for biological function. By strategically incorporating 2'-O-methyladenosine into an RNA sequence, researchers can stabilize these alternative conformations, increasing their abundance and lifetime, and making them more amenable to characterization by techniques such as NMR spectroscopy. nih.govresearchgate.net

For instance, studies on the HIV-1 transactivation response (TAR) element have shown that introducing 2'-O-methyl modifications can preferentially stabilize alternative secondary structures where the modified nucleotides are paired. This has been shown to increase both the population and the duration of a transient excited state by as much as tenfold. researchgate.net This approach provides rare insights into the structure of the transition state during conformational exchange. nih.gov

Table 1: Impact of 2'-O-Methylation on RNA Conformational States

| RNA System | Effect of 2'-O-Methylation | Method of Analysis |

| HIV-1 TAR element | Increased population and lifetime of a short-lived excited state | NMR Spectroscopy |

| Generic RNA duplexes | Stabilization of C3'-endo sugar pucker, leading to increased duplex stability | Thermodynamic analysis |

Mapping RNA-Protein Interactions

Understanding the interactions between RNA and proteins is fundamental to deciphering many cellular processes. 2'-O-methyladenosine-modified oligonucleotides can be employed to map these interactions. The methyl group in the 2' position can create steric hindrance, potentially disrupting the binding of a protein that recognizes the 2'-hydroxyl group. By systematically substituting adenosines with their 2'-O-methylated counterparts and assessing the impact on protein binding, researchers can identify critical contact points.

Furthermore, the N6-methyladenosine (m6A) modification, which can be studied in conjunction with 2'-O-methylation, has been shown to influence RNA-protein interactions by altering RNA structure. oup.comnih.gov The m6A modification can increase the accessibility of the surrounding RNA sequence, facilitating the binding of specific RNA-binding proteins (RBPs) like HNRNPG. oup.com While distinct from 2'-O-methylation, the interplay of these modifications in modulating RBP binding is an active area of research. The study of how different RBPs interact with m6A modifications has revealed that some proteins directly recognize the methylated base, while others bind as a result of m6A-induced structural changes in the RNA. oup.comnih.gov

Table 2: Examples of RNA-Binding Proteins Influenced by Adenosine (B11128) Methylation

| RNA-Binding Protein | Type of Methylation | Effect on Binding |

| HNRNPG | N6-methyladenosine (m6A) | Increased binding due to enhanced RNA accessibility |

| YTH-domain proteins | N6-methyladenosine (m6A) | Direct recognition and binding to m6A |

Structural Studies of Duplexes (e.g., Hairpin Loops, Parallel Strands)

The incorporation of 2'-O-methyladenosine enhances the thermal stability of RNA duplexes. nih.gov Each 2'-O-methyl modification can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.gov This increased stability is attributed to the C3'-endo sugar pucker preference, which pre-organizes the backbone for duplex formation. nih.govnih.gov This property is particularly useful in structural studies of various RNA motifs, including hairpin loops and parallel-stranded duplexes.

Molecular dynamics simulations have shown that DNA:RNA hybrid duplexes containing 2'-O-methyl modifications on the DNA strand exhibit a greater degree of A-form character compared to unmodified hybrids. nih.gov The 2'-O-methyl group stabilizes the C3'-endo conformation, a key feature of A-form helices. nih.gov This stabilizing effect allows for more precise structural determination of these complexes using techniques like X-ray crystallography and NMR.

Tools for Studying Gene Expression and Regulation

The enhanced stability and binding affinity of 2'-O-methyladenosine-modified oligonucleotides have made them essential tools for investigating gene expression and its regulation.

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid molecules designed to bind to a specific mRNA sequence and modulate its function. mdpi.com The incorporation of 2'-O-methyl modifications enhances the stability of these ASOs against nuclease degradation and increases their binding affinity for the target RNA. genelink.comcosmobio.co.jp This leads to more potent and durable antisense effects.

A significant application of 2'-O-methylated ASOs is in the modulation of pre-mRNA splicing. nih.govnih.gov By targeting splicing cis-elements, such as intronic or exonic splicing enhancers or silencers, these ASOs can correct splicing defects or alter splicing patterns to study gene function. nih.gov For example, ASOs with 2'-O-methyl modifications have been designed to target an intronic splicing silencer in the SMN2 gene, leading to the inclusion of exon 7 and the production of functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA). mdpi.comnih.gov

Table 3: Research Findings on 2'-O-Methylated Antisense Oligonucleotides for Splicing Modulation

| Target Gene | Splicing Element Targeted | Outcome of ASO Treatment | Disease Model |

| SMN2 | Intronic Splicing Silencer N1 (ISS-N1) | Increased inclusion of exon 7 | Spinal Muscular Atrophy (SMA) |

siRNA Oligonucleotides for Gene Targeting and Inhibition Studies

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate sequence-specific gene silencing through the RNA interference (RNAi) pathway. biosyn.com Chemical modifications, including 2'-O-methylation, are crucial for the therapeutic applicability of siRNAs, as they improve stability, reduce off-target effects, and can modulate interactions with the RNAi machinery. cosmobio.co.jpbiosyn.comnih.gov

Development of Stable Ribozymes

Ribozymes, or catalytic RNAs, have significant therapeutic potential due to their ability to specifically cleave target RNA molecules. However, their practical application is often hindered by their instability and low catalytic efficiency in a cellular environment. The incorporation of 2'-O-methyladenosine into ribozyme structures has emerged as a key strategy to overcome these limitations.

Research has demonstrated that the 2'-O-methylation of the flanking sequences of a hammerhead ribozyme can significantly enhance its stability against nuclease degradation. This increased resistance to enzymatic cleavage is crucial for maintaining the ribozyme's structural integrity and prolonging its functional lifespan within a cell.

Beyond enhancing stability, 2'-O-methylation has also been shown to improve the catalytic activity of ribozymes. In one study, the modification of flanking sequences with 2'-O-methyl groups, in combination with a facilitator oligodeoxynucleotide, resulted in a 20-fold increase in the cleavage rate of the target RNA compared to the unmodified ribozyme. This enhancement of catalytic efficiency is a critical factor in the development of effective ribozyme-based therapeutics. The modification appears to contribute to a more favorable conformation of the ribozyme for substrate binding and catalysis. While modifications to the catalytic core can sometimes be detrimental, selective 2'-O-methylation in non-essential regions preserves or even enhances the ribozyme's function.

| Ribozyme Modification Strategy | Observed Effect on Catalytic Activity | Reference |

| 2'-O-methylation of flanking sequences | Increased catalytic activity | |

| Combination with a facilitator oligodeoxynucleotide | 20-fold increase in cleavage rate | |

| 2'-O-Me modifications in hammerhead ribozymes | Improved stability |

Advanced Molecular Probes

Incorporation of Biophysical Probes and Constraints into RNA

The study of RNA structure and dynamics often requires the site-specific incorporation of biophysical probes, such as fluorescent dyes or spin labels. DMT-2'-O-Methyladenosine phosphoramidite (B1245037) serves as a valuable tool in this context, providing a stable and synthetically accessible platform for the introduction of such probes into RNA oligonucleotides.

Fluorescently labeled oligonucleotides containing 2'-O-methyladenosine can be used to monitor RNA-protein interactions, conformational changes in RNA structure, and the kinetics of RNA-involved processes in real-time. For instance, a fluorescent probe incorporated near a 2'-O-methylated adenosine residue can report on changes in its local environment upon binding of a protein or another nucleic acid.

Understanding Post-Transcriptional Modifications and Epitranscriptomic Marks

The field of epitranscriptomics investigates the role of chemical modifications on RNA in regulating gene expression. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in various cellular processes. 2'-O-methylation is another prevalent modification that contributes to the complex landscape of the epitranscriptome.

The interplay between 2'-O-methylation and other modifications like m6A is an active area of research. For example, the first nucleotide of an mRNA transcript is often an adenosine that can be methylated at both the N6 position and the 2'-hydroxyl group of the ribose. The presence of 2'-O-methylation can influence the recognition of m6A by specific "reader" proteins, thereby modulating the downstream effects of this epitranscriptomic mark.

The synthesis of oligonucleotides containing both 2'-O-methyladenosine and N6-methyladenosine using the corresponding phosphoramidites allows researchers to create precise tools to dissect the functional consequences of these combined modifications. These synthetic RNAs can be used in in vitro and in vivo studies to investigate how this "epitranscriptomic crosstalk" affects mRNA stability, translation, and splicing. The dysregulation of 2'-O-methylation has been implicated in human diseases, highlighting its importance in maintaining cellular homeostasis.

| RNA Modification | Role in Epitranscriptomics |

| N6-methyladenosine (m6A) | Most abundant internal mRNA modification, regulates gene expression. |

| 2'-O-methylation (Nm) | Prevalent modification, contributes to the epitranscriptomic landscape, and its dysregulation is linked to disease. |

Applications in NMR Structural Biology of Nucleic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. The incorporation of 2'-O-methyladenosine into RNA oligonucleotides has proven to be a valuable tool for NMR-based structural studies.

A key application of 2'-O-methyladenosine in NMR studies is the stabilization of alternative or transient RNA secondary structures. Research on the HIV-1 transactivation response (TAR) element has shown that 2'-O-methylation can preferentially stabilize low-populated and short-lived "excited states" of the RNA. By increasing the abundance and lifetime of these alternative conformations, 2'-O-methylation makes them more amenable to characterization by NMR spectroscopy. This provides rare insights into the dynamic landscape of RNA and its conformational transitions, which are often crucial for its biological function.

The table below summarizes the impact of 2'-O-methylation on the conformational dynamics of the HIV-1 TAR element as observed by NMR.

| RNA Construct | Abundance of Excited State (ES1) | Lifetime of Excited State (ES1) |

| Unmodified TAR | ~13% | Short-lived |

| 2'-O-Methylated TAR | Increased by up to 10-fold | Increased by up to 10-fold |

This ability to trap and characterize transient structures makes 2'-O-methyladenosine modified oligonucleotides invaluable for advancing our understanding of the structural basis of RNA function.

Computational and Theoretical Studies of 2 O Methyladenosine Modified Nucleic Acids

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the dynamics and conformational landscapes of 2'-O-methyladenosine modified nucleic acids at an atomic level. These methods provide a bridge between static structural data and the dynamic behavior of molecules in solution.

Accurate molecular dynamics (MD) simulations rely on well-defined force fields, which are sets of parameters describing the potential energy of a system. For non-standard residues like 2'-O-methyladenosine, specific parameters must be developed to ensure the simulations are physically realistic. The development of these parameters, often for widely used force fields like AMBER (Assisted Model Building with Energy Refinement), is a meticulous process. gromacs.orggromacs.org

The process typically involves:

Quantum Mechanical (QM) Calculations: Initial parameters are derived from high-level ab initio QM calculations on model compounds that represent the modified nucleotide. nih.gov These calculations provide data on bond lengths, angles, and dihedral torsions.

Parameter Refinement: The initial parameters are then refined by comparing MD simulations of small model systems (e.g., a modified dinucleotide) against experimental data, such as NMR-derived structural restraints or thermodynamic measurements of melting temperatures. acs.org

Validation: The finalized parameter set is validated by performing simulations on larger, more complex systems and checking for agreement with known experimental observables. nih.gov For instance, simulations using newly developed parameters for modified nucleosides have been shown to accurately reproduce experimental structures. nih.gov

The goal is to create a transferable set of parameters that can be used to model any sequence containing a 2'-O-methyladenosine modification with high fidelity. acs.org

Table 1: Key Force Fields Used in Nucleic Acid Simulations

| Force Field Family | Description | Relevant Features |

| AMBER | A popular set of force fields for biomolecular simulations. gromacs.org | Includes specific parameter sets (e.g., AMBER99, AMBER14) for proteins and nucleic acids. Requires development for modified residues. gromacs.org |

| CHARMM | Widely used for a broad range of biological macromolecules. nih.gov | Parameter development for modifications is well-documented and often based on QM calculations and experimental validation. nih.gov |

| GROMOS | A united-atom force field known for its computational efficiency. gromacs.org | Parameter sets like GROMOS-96 are available, but modifications often require custom parameterization. gromacs.org |

Conformational Preference: The 2'-O-methyl group sterically hinders the C2'-endo sugar pucker conformation, thereby stabilizing the C3'-endo conformation that is characteristic of A-form RNA helices. nih.gov This conformational biasing can increase the abundance and lifetime of alternative RNA structural states. nih.gov

Structural Impact: In unpaired regions or at the ends of helices, the modification can alter the local structure and dynamics, potentially affecting how the RNA interacts with binding proteins or other nucleic acids. nih.gov

Simulations can also be employed to study modified structures under specific conditions, such as the low pH environments where nucleobases may become protonated. By calculating the free energy differences, these models can predict how protonation affects the stability and structure of 2'-O-methyladenosine-containing sequences.

Table 2: Predicted Effects of 2'-O-Methylation on RNA Structure

| Property | Predicted Effect | Computational Method |

| Sugar Pucker | Biases equilibrium towards C3'-endo conformation. nih.govnih.gov | Molecular Dynamics (MD) Simulations |

| Helix Stability | Increases thermodynamic stability of duplexes. nih.govnih.gov | Free Energy Calculations, MD Simulations |

| Conformational Dynamics | Can increase the lifetime of specific conformational states. nih.gov | MD Simulations, NMR Chemical Exchange Analysis |

Quantum Mechanical (QM) Calculations

QM calculations provide a highly accurate description of electronic structure, which is essential for understanding the intrinsic properties of the 2'-O-methyladenosine modification. These methods are often used to parameterize force fields and to study phenomena that are beyond the scope of classical mechanics.

Density Functional Theory (DFT) is a computationally efficient QM method widely used to study modified nucleosides. It is particularly effective for calculating electronic properties and spectroscopic parameters.

Electronic Properties: DFT can be used to model the distribution of electrons within the 2'-O-methyladenosine molecule. This allows for the calculation of properties like molecular orbitals and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. researchgate.netnih.gov For example, DFT has been used to investigate the mechanism of methyl group transfer from S-adenosylmethionine, a biological methyl donor. nih.gov

Chemical Shifts: A significant application of DFT is the prediction of NMR chemical shifts. By calculating the magnetic shielding around each nucleus in a modeled structure, DFT can predict the chemical shifts that would be observed in an NMR experiment. Studies have shown that DFT calculations for 2'-O-methyladenosine are in good agreement with experimental NMR data, confirming the accuracy of the computed structures and their conformational equilibria (e.g., C2'-endo vs. C3'-endo). nih.gov

The accuracy of any QM calculation, including DFT, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The selection of a basis set involves a trade-off between computational cost and accuracy. Larger basis sets provide more accurate results but are computationally more demanding. For molecules like 2'-O-methyladenosine, common choices include Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). uiuc.edu

In a specific study, the 2'-O-methyladenosine molecule was modeled using the B3LYP functional with the MidiX basis set to calculate its properties in an aqueous environment. researchgate.net The choice of both the functional (e.g., B3LYP) and the basis set is critical and must be appropriate for the specific properties being investigated to ensure reliable and accurate predictions. researchgate.netyoutube.com

Prediction of Physicochemical Parameters

Computational methods are routinely used to predict the physicochemical properties of molecules like 2'-O-methyladenosine. These predicted parameters are valuable in drug discovery and development for assessing properties like bioavailability and membrane permeability. Various software packages and web servers use quantitative structure-property relationship (QSPR) models to provide these predictions based solely on the molecule's 2D or 3D structure. researchgate.net

Table 3: Predicted Physicochemical Properties of 2'-O-Methyladenosine

| Parameter | Predicted Value | Computational Method/Source |

| Molecular Weight | 281.27 g/mol | PubChem 2.2 nih.gov |

| XLogP3 | -0.5 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 nih.gov |